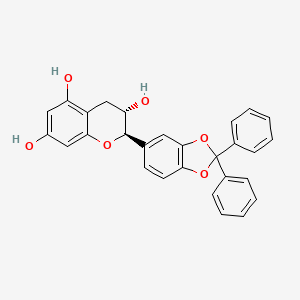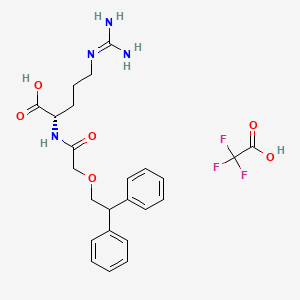![molecular formula C19H13ClF3N3O3 B1663378 5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione CAS No. 946080-23-5](/img/structure/B1663378.png)
5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione, also known as TAK-659, is a small molecule inhibitor that is currently being researched for its potential therapeutic applications. TAK-659 has shown promising results in preclinical studies and is being investigated for its potential in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Modulation of p53 Activity
- Application: The compound is investigated for its role in modulating p53 activity, a crucial protein in cancer biology. The related analogues of the spirooxoindolepyrrolidine nucleus, including derivatives of the spiro[imidazo[1,5-c]thiazole-3,3'-indoline] structure, have shown potential in inhibiting cell growth of various human tumor cells. These compounds may function by inhibiting the p53-MDM2 interaction, leading to the activation of p53 and inducing apoptotic cell death in specific cancer cell lines (Gomez-Monterrey et al., 2010).
Synthesis and Antiproliferative Activity
- Application: A series of analogues related to this compound have been synthesized, exploring structural requirements for antiproliferative activity and p53 modulation. Certain derivatives have shown significant potential in inhibiting p53-MDM2 interaction and the growth of human tumor cells at nanomolar concentrations. These compounds, through their binding affinity, are capable of inducing the accumulation of p53 protein and promoting apoptotic cell death (Bertamino et al., 2013).
Synthesis of Novel Isoxazolyl-Spiro-[3H-Indole-3,2'-Thiazolidine]-2,4'-(1H)-Diones
- Application: This research focuses on the synthesis of novel compounds with similar core structures, highlighting their potential in scientific research. The synthesized compounds' structures are confirmed through various spectral analyses, indicating the versatility of the core structure in producing diverse chemical entities (Rajanarendar et al., 2006).
Structural Characterization and Synthesis
- Application: The structural characterization of similar spiro compounds, including NMR and mass spectral analysis, illustrates the compound's significance in structural chemistry and molecular design. This research aids in understanding the compound's structural properties, which is crucial for its applications in scientific research (Laihia et al., 2006).
Eigenschaften
CAS-Nummer |
946080-23-5 |
|---|---|
Produktname |
5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione |
Molekularformel |
C19H13ClF3N3O3 |
Molekulargewicht |
423.8 g/mol |
IUPAC-Name |
5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione |
InChI |
InChI=1S/C19H13ClF3N3O3/c1-9-5-12(20)7-13-14(9)26(16(28)18(13)15(27)24-17(29)25-18)8-10-3-2-4-11(6-10)19(21,22)23/h2-7H,8H2,1H3,(H2,24,25,27,29) |
InChI-Schlüssel |
DXDVSYALLVVBOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1N(C(=O)C23C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F)Cl |
Kanonische SMILES |
CC1=CC(=CC2=C1N(C(=O)C23C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F)Cl |
Synonyme |
5'-Chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]-spiro[imidazolidine-4,3'-[3H]indole]-2,2',5(1'H)-trione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



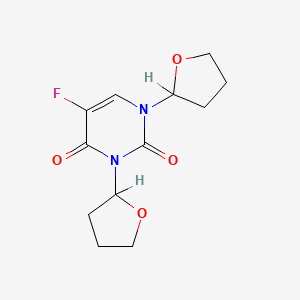
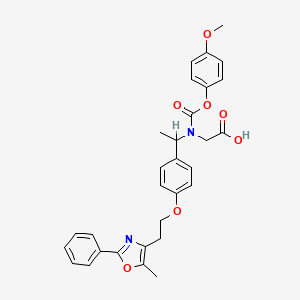
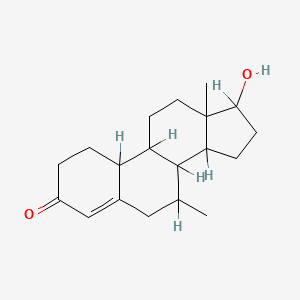
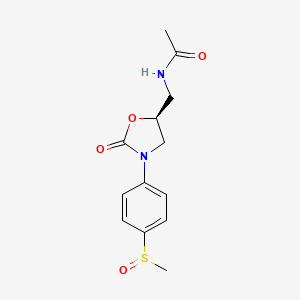
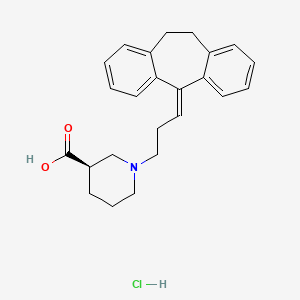
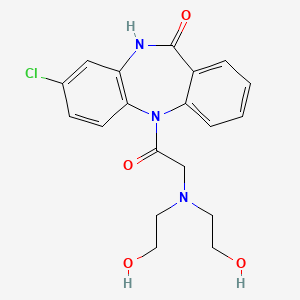
![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)
![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide](/img/structure/B1663305.png)
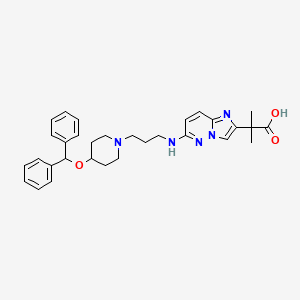
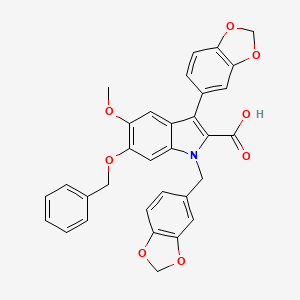
![1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol](/img/structure/B1663310.png)
![1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole](/img/structure/B1663315.png)
